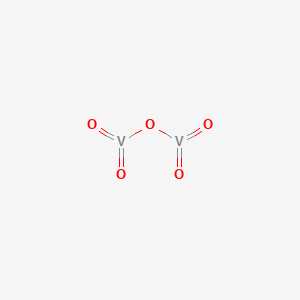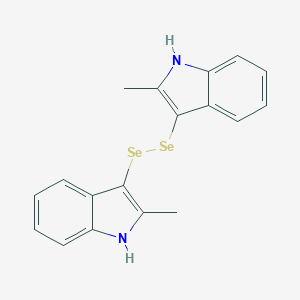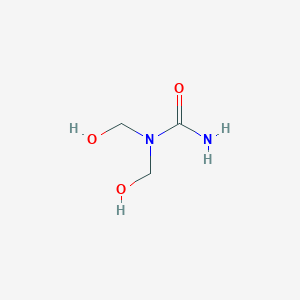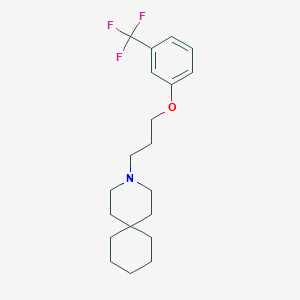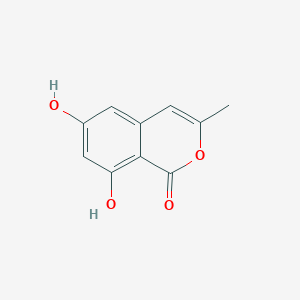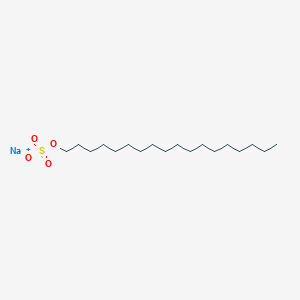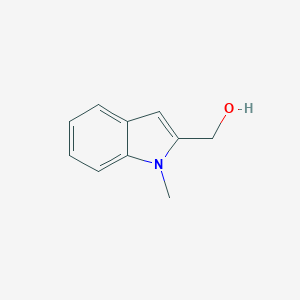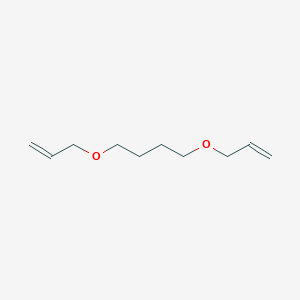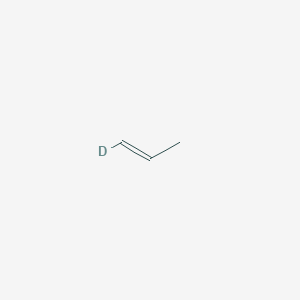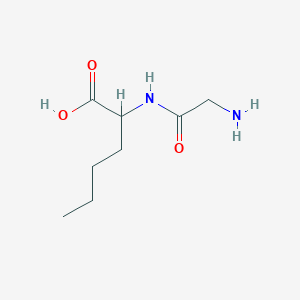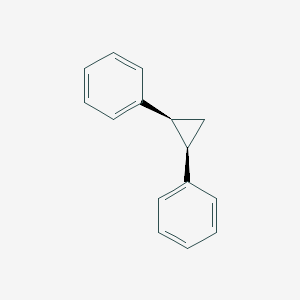
cis-1,2-Diphenylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-1,2-diphenylcyclopropane is a cyclopropane derivative that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has unique structural features that make it a promising candidate for various research studies. In
Mécanisme D'action
The mechanism of action of cis-1,2-diphenylcyclopropane is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been suggested that this compound may act as a neuroprotective agent by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and aromatase, which are involved in inflammation and estrogen synthesis, respectively. Moreover, it has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which play a crucial role in regulating mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
Cis-1,2-diphenylcyclopropane has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Moreover, it has shown promising results in various in vitro and in vivo studies. However, there are also some limitations to its use in lab experiments. For instance, it has low solubility in water, which may limit its bioavailability and efficacy. Furthermore, its mechanism of action is not fully understood, which may make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on cis-1,2-diphenylcyclopropane. One potential area of focus is the development of more efficient synthesis methods that can yield higher quantities of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
Cis-1,2-diphenylcyclopropane can be synthesized using different methods, including the Simmons-Smith reaction, Grignard reaction, and Wittig reaction. However, the most commonly used method is the Wittig reaction, which involves the reaction of benzyltriphenylphosphonium chloride with cyclopropanecarboxaldehyde in the presence of a base. This reaction yields this compound as the major product.
Applications De Recherche Scientifique
Cis-1,2-diphenylcyclopropane has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. Moreover, it has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
1138-48-3 |
|---|---|
Formule moléculaire |
C15H14 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
[(1R,2S)-2-phenylcyclopropyl]benzene |
InChI |
InChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15+ |
Clé InChI |
ZSIYTDQNAOYUNE-GASCZTMLSA-N |
SMILES isomérique |
C1[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
1138-48-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



